![molecular formula C19H11Br2FN2O5S B11682751 (2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682751.png)
(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}fenoxi)acético es un complejo compuesto orgánico caracterizado por su estructura única, que incluye átomos de bromo, flúor y azufre
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}fenoxi)acético normalmente implica varios pasos. Un método común incluye la bromación de compuestos fenólicos utilizando reactivos como la N-bromosuccinimida . Los grupos fluorofenil y tioxotetrahidropirimidinilideno se introducen mediante reacciones posteriores que implican precursores y catalizadores apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de bromación y acoplamiento a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}fenoxi)acético puede sufrir varias reacciones químicas, incluidas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}fenoxi)acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la síntesis de materiales avanzados y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}fenoxi)acético implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2,6-dibromo-4-fluorofenil isocianato
- N,2-dibromo-6-cloro-3,4-dihidro-2H-benzo[e][1,2,4]tiadiazina-7-sulfonamida 1,1-dióxido
Singularidad
El ácido (2,6-dibromo-4-{(E)-[1-(4-fluorofenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-iliden]metil}fenoxi)acético es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C19H11Br2FN2O5S |
|---|---|
Peso molecular |
558.2 g/mol |
Nombre IUPAC |
2-[2,6-dibromo-4-[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H11Br2FN2O5S/c20-13-6-9(7-14(21)16(13)29-8-15(25)26)5-12-17(27)23-19(30)24(18(12)28)11-3-1-10(22)2-4-11/h1-7H,8H2,(H,25,26)(H,23,27,30)/b12-5+ |
Clave InChI |
VEWCLEIZPLTUNU-LFYBBSHMSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=S)F |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)

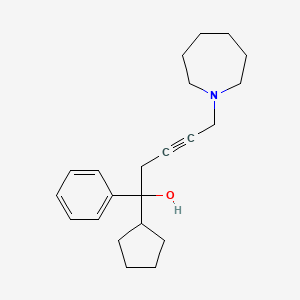
![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
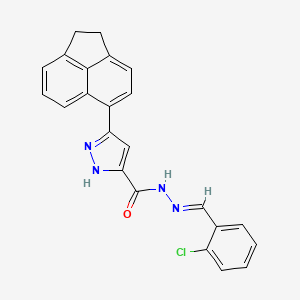
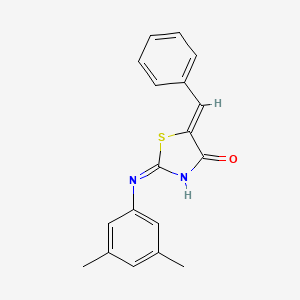
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
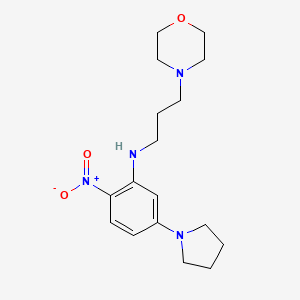
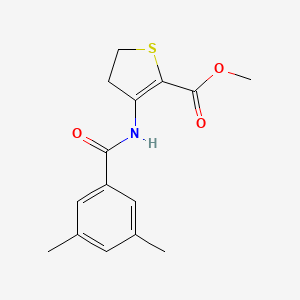
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)

